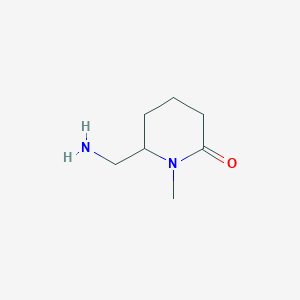

6-(Aminomethyl)-1-methylpiperidin-2-one

Description

6-(Aminomethyl)-1-methylpiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one backbone (a six-membered ring with a ketone at position 2), a methyl group at position 1, and an aminomethyl substituent at position 6.

Properties

IUPAC Name |

6-(aminomethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-6(5-8)3-2-4-7(9)10/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZROTGQLNCFZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1-methylpiperidin-2-one typically involves the following steps:

Formation of Piperidin-2-one: The starting material, piperidin-2-one, can be synthesized through the cyclization of diaminopentane derivatives.

Aminomethylation: The piperidin-2-one undergoes aminomethylation, where an aminomethyl group is introduced using reagents such as formaldehyde and ammonium chloride under acidic conditions.

Methylation: The resulting compound is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl group at the first carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation and methylation steps.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-1-methylpiperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Amides and nitriles.

Reduction Products: Primary, secondary, or tertiary amines.

Substitution Products: Various alkylated or aminated derivatives.

Scientific Research Applications

6-(Aminomethyl)-1-methylpiperidin-2-one has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-1-methylpiperidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 6-(Aminomethyl)-1-methylpiperidin-2-one with key structural analogues, emphasizing substituent positions, molecular formulas, and applications:

Key Observations:

- Substituent Position and Reactivity: The position of the aminomethyl group significantly influences chemical reactivity and biological activity.

- Ring Functionalization: The presence of a ketone in the piperidin-2-one backbone (vs. non-ketone piperidine derivatives) enhances electrophilicity, making it a versatile intermediate in nucleophilic reactions .

Biological Activity

6-(Aminomethyl)-1-methylpiperidin-2-one, also known by its CAS number 933747-20-7, is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of an amino group and a methyl substitution, which may influence its pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring with an aminomethyl group at the 6-position and a methyl group at the 1-position, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.

- Neuropharmacological Effects : Its structure suggests potential interactions with neurotransmitter systems, particularly in relation to central nervous system (CNS) disorders.

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes related to disease mechanisms.

Antimicrobial Activity

A study conducted by researchers focused on the synthesis of various piperidine derivatives, including this compound, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Neuropharmacological Effects

In a neuropharmacological context, a study investigated the effects of this compound on neurotransmitter release in rat brain slices. The findings suggested that the compound enhanced dopamine release in the striatum, indicating potential implications for treating disorders such as Parkinson's disease .

Enzyme Inhibition

Another research effort focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The study reported that this compound exhibited competitive inhibition with an IC50 value of 50 µM, highlighting its potential as a lead compound for further development in neurodegenerative disease therapies .

Data Table: Biological Activities of this compound

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, modulating synaptic transmission.

- Enzyme Binding : Its structural features allow it to bind to active sites of enzymes like AChE, inhibiting their function.

- Membrane Permeability : The presence of the piperidine ring enhances lipid solubility, facilitating cellular uptake and action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.